4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline
Description
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a furan ring, and a nitroaniline moiety
Properties
IUPAC Name |
4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-(furan-2-ylmethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-2-14-17-15(23-18-14)10-5-6-12(13(8-10)19(20)21)16-9-11-4-3-7-22-11/h3-8,16H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBMXKSZJAOVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline typically involves multiple stepsSpecific reaction conditions, such as the use of strong acids or bases, controlled temperatures, and specific solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are often employed to scale up the production while maintaining consistency and quality .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions, potentially forming nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents include hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The oxadiazole and furan rings may also contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile
- 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxybenzoic acid
- 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan
Comparison: 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-N-[(furan-2-YL)methyl]-2-nitroaniline is unique due to its combination of an oxadiazole ring, a furan ring, and a nitroaniline moiety. This structural complexity provides it with distinct chemical and biological properties compared to similar compounds. For instance, the presence of the furan ring may enhance its reactivity and binding affinity, while the nitroaniline group can contribute to its biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
